3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a bromophenyl group, a cyano group, and a trimethylphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde, malononitrile, and 2,4,6-trimethylaniline.
Knoevenagel Condensation: 2-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 2-(2-bromophenyl)-2-cyanoethene.
Amidation: The intermediate 2-(2-bromophenyl)-2-cyanoethene is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation at the phenyl rings or the cyano group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Reduction: The major product would be 3-(2-aminophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.
Oxidation: Products may include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano group and the bromophenyl moiety are likely involved in these interactions, potentially affecting cellular pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- 3-(2-fluorophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- 3-(2-iodophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This uniqueness can make it a valuable compound for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-12-8-13(2)18(14(3)9-12)22-19(23)16(11-21)10-15-6-4-5-7-17(15)20/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKWLUREPUJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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